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A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Angeloylbinankadsurin A, a lignan isolated from the stems of Kadsura coccinea, presents a
complex and intriguing molecular structure. Its characterization relies on a synergistic
application of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR)
spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide provides an
in-depth analysis of the spectroscopic data for angeloylbinankadsurin A, offering a
foundational resource for researchers engaged in natural product chemistry, pharmacology,
and drug discovery.

Spectroscopic Data Summary

The structural elucidation of angeloylbinankadsurin A is accomplished through the detailed
interpretation of its unique spectroscopic fingerprint. The following tables summarize the key
guantitative data obtained from *H NMR, 3C NMR, Mass Spectrometry, and Infrared
Spectroscopy.

Table 1: *"H NMR Spectroscopic Data for
Angeloylbinankadsurin A (CDCI3)
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Chemical Shift (5,

Coupling Constant

Position Multiplicity
ppm) (3, Hz)
1 4.85 d 3.5
2 2.15 m
3a 1.90 m
3p 1.65 m
4 6.55 S
6 5.20 d 11.0
7 2.60 m
8-Me 0.95 d 7.0
9-Me 1.05 d 7.0
11 6.70 S
12-OMe 3.85 S
13-OMe 3.90 S
14-OMe 3.95 S
2' 6.05 qaq 7.0,15
3 1.95 dqg 7.0,15
4 1.85 S
5' 1.98 q 1.5
Table 2: *C NMR Spectroscopic Data for
Angeloylbinankadsurin A (CDCI3)
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Position Chemical Shift (6, ppm)
1 82.1
2 40.5
3 30.2
4 102.5
5 135.8
6 78.5
7 355
8 130.2
9 138.5
10 125.5
11 105.8
12 152.5
13 141.2
14 148.8
8-Me 215
9-Me 15.8
12-OMe 60.9
13-OMe 56.2
14-OMe 56.1
1 167.5
2' 128.0
3 138.2
4 20.8
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5' 15.9

Table 3: Mass Spectrometry and Infrared Spectroscopy

Data for Angeloylbinankadsurin A

Spectroscopic Technique Key Data Points
High-Resolution Mass Spectrometry (HR-ESI- m/z 507.2045 [M+Na]* (Calculated for
MS) C27H320sNa, 507.2046)

3450 (hydroxyl), 1710 (ester carbonyl), 1630

Infrared (IR) Spectroscopy (KBr, cm™1) ]
(alkene), 1590, 1500 (aromatic)

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure
elucidation. The following sections detail the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectra were acquired on a Bruker AV-400 spectrometer. The sample was
dissolved in deuterated chloroform (CDCIs), and tetramethylsilane (TMS) was used as the
internal standard. Chemical shifts (d) are reported in parts per million (ppm) relative to TMS,
and coupling constants (J) are in Hertz (Hz). 2D NMR experiments, including COSY, HSQC,
and HMBC, were performed to establish proton-proton and proton-carbon correlations, which
were crucial for the unambiguous assignment of all signals.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a
Bruker Apex IV FT-ICR mass spectrometer. The sample was dissolved in methanol and
introduced into the ESI source. The instrument was operated in positive ion mode to detect the
sodium adduct of the molecule ([M+Na]*).

Infrared (IR) Spectroscopy
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The IR spectrum was recorded on a Nicolet 5700 FT-IR spectrometer using potassium bromide
(KBr) pellets. The spectrum was scanned over the range of 4000-400 cm™1, providing
characteristic information about the functional groups present in the molecule.

Visualization of Analytical Workflows

The logical flow of spectroscopic data analysis is critical for arriving at the correct molecular
structure. The following diagrams illustrate the key workflows.
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Caption: Workflow for the isolation and structure elucidation of angeloylbinankadsurin A.
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Caption: Logical pathway for NMR-based structural assignment.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a detailed and

robust characterization of angeloylbinankadsurin A. The tabulated NMR data, in conjunction

with MS and IR findings, offers a complete picture of its molecular framework. The detailed

experimental protocols and workflow diagrams serve as a valuable resource for researchers

aiming to replicate or build upon this work. This foundational knowledge is essential for further

investigation into the pharmacological properties and potential therapeutic applications of this

complex natural product.

 To cite this document: BenchChem. [Spectroscopic Deep Dive: Unraveling the Molecular
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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